molecular formula C12H19N3 B1460778 2-(4-Methyl-1,4-diazepan-1-yl)aniline CAS No. 1038220-80-2

2-(4-Methyl-1,4-diazepan-1-yl)aniline

Cat. No.: B1460778
CAS No.: 1038220-80-2
M. Wt: 205.3 g/mol
InChI Key: OFQOYFRMFJYACE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Methyl-1,4-diazepan-1-yl)aniline is a chemical compound of interest in life science and medicinal chemistry research. While specific biological data for this exact molecule may be limited, its structure, featuring an aniline group linked to a methyl-substituted diazepane ring, is a key scaffold in the development of pharmacologically active molecules. Research into analogous 1,4-diazepane derivatives has demonstrated their significant value, particularly as building blocks for novel therapeutics . For instance, similar compounds have been investigated as selective inhibitors of RNA polymerase I, a target in oncology research for its potential to induce synthetic lethality in cancer cells with specific genetic deficiencies, such as in BRCA1-deficient models . This suggests potential research applications in developing anticancer agents and studying nucleolar stress pathways. The presence of the aniline group also makes it a versatile intermediate for further chemical synthesis, such as the creation of more complex molecules for screening and development. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

1038220-80-2

Molecular Formula

C12H19N3

Molecular Weight

205.3 g/mol

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)aniline

InChI

InChI=1S/C12H19N3/c1-14-7-4-8-15(10-9-14)12-6-3-2-5-11(12)13/h2-3,5-6H,4,7-10,13H2,1H3

InChI Key

OFQOYFRMFJYACE-UHFFFAOYSA-N

SMILES

CN1CCCN(CC1)C2=CC=CC=C2N

Canonical SMILES

CN1CCCN(CC1)C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2-(4-Methyl-1,4-diazepan-1-yl)aniline, highlighting structural variations, molecular properties, and applications:

Compound Name CAS Number Substituent/Modification Molecular Weight Key Features/Applications Source
4-(4-Methyl-1,4-diazepan-1-yl)aniline 219132-82-8 Diazepane at para position on aniline Not provided Intermediate for CNS-targeting molecules BIOFOUNT
3-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]aniline 1042561-91-0 Sulfonyl group at meta position Not provided Enhanced polarity; potential enzyme inhibition Amadis Chem
2-(4-Methyl-1,4-diazepane-1-carbonyl)aniline 1042522-74-6 Carbonyl linkage to diazepane 233.31 Increased rigidity; drug scaffold candidate Hairui Chem
2-Methoxy-4-(4-methyl-1,4-diazepan-1-yl)aniline 877676-22-7 Methoxy at ortho, diazepane at para 235.33 Improved solubility; preclinical evaluation CymitQuimica
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline ZO0 (PDB ID) Quinazoline core with CF3 group 334.32 (C15H17F3N4) Kinase inhibitor candidate PubChem

Key Insights from Comparative Analysis

Substituent Position and Bioactivity :

  • The para-substituted analog (CAS 219132-82-8) may exhibit distinct receptor-binding profiles compared to the ortho-substituted target compound due to steric and electronic differences .
  • The sulfonyl-containing analog (CAS 1042561-91-0) introduces a polar functional group, likely enhancing interactions with charged residues in enzyme active sites .

The methoxy group in CAS 877676-22-7 improves aqueous solubility, a critical factor for oral bioavailability .

Complex Heterocyclic Systems :

  • The quinazoline derivative (ZO0) demonstrates the incorporation of the 4-methyl-1,4-diazepane moiety into larger pharmacophores, suggesting utility in kinase inhibition or anticancer research .

Preparation Methods

Multi-Step Synthesis from p-Fluoronitrobenzene Analogs

A representative synthetic route involves the following steps:

  • Step 1: Nucleophilic aromatic substitution (SNAr)
    Starting from p-fluoronitrobenzene analogs, the reaction with an intermediate amine (Intermediate 1) in the presence of sodium hydride and N,N-dimethylformamide (DMF) produces an intermediate (Intermediate 2) after acid treatment with trifluoroacetic acid.

  • Step 2: Sulfonylation
    Intermediate 2 is reacted with p-toluenesulfonyl chloride to give a sulfonylated intermediate (Intermediate 3).

  • Step 3: Piperidine substitution
    Intermediate 3 undergoes SN2 substitution with piperidine to yield Intermediate 4.

  • Step 4: Reduction
    The nitro group in Intermediate 4 is reduced to the corresponding amine (Intermediate 5) using ammonium chloride as a hydrogen source under iron catalysis.

  • Step 5: Acylation and Reductive Amination
    Intermediate 5 is acylated by halogenated alkyl chlorides to form Intermediate 6, which undergoes reductive amination to afford the target compound or related intermediates.

This route effectively constructs the diazepane ring system and introduces the aniline functionality.

Use of Chloroalkyl Isocyanates for Intermediate Formation

Another approach includes reacting Intermediate 5 with chloroalkyl isocyanates to form carbamate or urea intermediates (Intermediate 8), which upon amine substitution yield the desired diazepane-substituted aniline derivatives.

Alternative Synthetic Approaches from Related Heterocycles

While direct preparation of this compound is limited in literature, analogs with similar diazepane or piperazine rings have been synthesized via:

These methods provide insight into the functional group transformations applicable to diazepane-containing anilines.

Reaction Conditions and Solvents

The synthetic steps utilize a variety of solvents and bases to optimize reaction efficiency:

Step Solvent(s) Base(s) / Catalyst(s) Notes
Nucleophilic substitution N,N-Dimethylformamide (DMF) Sodium hydride Strong base to deprotonate amine
Acid treatment Trifluoroacetic acid (TFA) To protonate and stabilize intermediates
Sulfonylation Dichloromethane or similar p-Toluenesulfonyl chloride as sulfonylating agent
SN2 substitution DMF or polar aprotic solvents Piperidine as nucleophile
Reduction Water/ethanol mixtures Fe catalyst, ammonium chloride Mild reduction conditions
Acylation Dichloromethane, THF, or similar Triethylamine or other organic bases To neutralize HCl generated
Reductive amination Methanol or ethanol Sodium triacetoxyborohydride or similar For reductive amination of aldehydes/ketones

These conditions are chosen to balance reactivity, selectivity, and safety for scale-up.

Analytical and Characterization Data

Summary Table of Key Intermediates and Reactions

Intermediate Description Key Reaction Step Reagents/Conditions
Intermediate 1 Amino precursor for SNAr Nucleophilic substitution Sodium hydride, DMF
Intermediate 2 Post-acid treatment intermediate Sulfonylation p-Toluenesulfonyl chloride, DCM
Intermediate 3 Sulfonylated intermediate SN2 substitution Piperidine, DMF
Intermediate 4 Nitro compound Reduction Fe catalyst, ammonium chloride, EtOH/H2O
Intermediate 5 Amino compound Acylation Halogenated alkyl chloride, base
Intermediate 6 Acylated intermediate Reductive amination Sodium triacetoxyborohydride, MeOH
Intermediate 8 Carbamate/urea intermediate Amine substitution Amines, various solvents

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(4-Methyl-1,4-diazepan-1-yl)aniline, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis typically involves coupling 4-methyl-1,4-diazepane with an aniline derivative. Key steps include nucleophilic substitution or Buchwald-Hartwig amination. Reaction conditions such as using palladium catalysts (e.g., Pd(OAc)₂), ligands (e.g., Xantphos), and bases (e.g., Cs₂CO₃) in solvents like toluene or DMF at 80–110°C improve yields . For intermediates like 4-((1-benzylpiperidin-4-yl)amino)-2-(4-methyl-1,4-diazepan-1-yl)quinazolin-7-ol, demethylation with BBr₃ in DCM is critical .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) confirms structural integrity, with characteristic shifts for the diazepane ring (δ 2.5–3.5 ppm) and aniline protons (δ 6.5–7.5 ppm). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., calculated m/z 233.31 for C₁₃H₁₉N₃). Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity (>95%) .

Q. How does the 1,4-diazepane ring influence the compound's reactivity and stability under varying pH conditions?

  • Methodological Answer : The diazepane ring enhances solubility in polar solvents and stabilizes the compound via intramolecular hydrogen bonding. Reactivity studies show susceptibility to oxidation (e.g., KMnO₄ in acidic conditions forms quinones) and reduction (LiAlH₄ yields secondary amines). Stability assays in buffers (pH 3–10) reveal decomposition at extremes (pH <2 or >12) due to ring-opening .

Advanced Research Questions

Q. What methodologies are recommended for studying the interaction of this compound with epigenetic targets like EZH2?

  • Methodological Answer : Use in vitro enzymatic assays with recombinant EZH2 and substrate (e.g., histone H3K27me0). Measure inhibition via fluorescence polarization or LC-MS quantification of methylated products. Cell-based models (e.g., lymphoma cell lines) assess downstream effects on H3K27me3 levels via Western blot .

Q. How can molecular docking studies predict binding affinity with histone-modifying enzymes like HDAC8 or G9a?

  • Methodological Answer : Prepare protein structures (HDAC8: PDB ID 1T69; G9a: PDB ID 3RJW) using Schrödinger Suite. Generate ligand conformers with LigPrep (pH 7.4 ± 2.0). Perform grid-based docking (Glide SP/XP mode) to evaluate binding poses. Prioritize compounds with docking scores <−6.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Zn²⁺ in HDAC8) .

Q. What strategies resolve discrepancies in reported biological activity data across studies?

  • Methodological Answer : Cross-validate assay conditions (e.g., ATP concentration in kinase assays, cell passage number). Use orthogonal methods: SPR for binding affinity vs. cellular IC₅₀. Analyze batch-to-batch purity via LC-MS to rule out impurities as confounding factors .

Q. How to optimize multi-step synthesis to improve overall yield and purity?

  • Methodological Answer : Implement Design of Experiments (DoE) for critical steps (e.g., demethylation with BBr₃). Optimize stoichiometry (1.2 eq. BBr₃, −78°C to RT). Use scavengers (e.g., silica gel) to quench side reactions. Purify intermediates via flash chromatography (hexane/EtOAc gradient) .

Q. What protocols assess the compound's stability under storage and physiological conditions?

  • Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. For physiological stability, incubate in plasma (human/mouse, 37°C) and quantify degradation via LC-MS/MS. Use Arrhenius kinetics to extrapolate shelf-life .

Notes

  • Contradictions : While emphasizes EZH2 inhibition, focuses on HDAC8/G9a interactions. Researchers should contextualize target relevance based on disease models (e.g., lymphoma vs. solid tumors).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.